Fmoc-5-Ava-OH

Catalog No.
S1768653
CAS No.
123622-48-0
M.F
C20H21NO4
M. Wt
339,39 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-5-Ava-OH

CAS Number

123622-48-0

Product Name

Fmoc-5-Ava-OH

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C20H21NO4

Molecular Weight

339,39 g/mole

InChI

InChI=1S/C20H21NO4/c22-19(23)11-5-6-12-21-20(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,21,24)(H,22,23)

InChI Key

ULLSWWGYZWBPHK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(=O)O

Synonyms

123622-48-0;Fmoc-5-Ava-OH;5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoicacid;Fmoc-5-aminopentanoicacid;5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]Pentanoicacid;5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoicacid;5-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)PENTANOICACID;AmbotzFAA1651;AC1MBSSO;AC1Q75GN;5-(Fmoc-amino)valericacid;SCHEMBL97174;5-(Fmoc-amino)pentanoicacid;5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoicAcid;04066_FLUKA;MolPort-003-725-624;ULLSWWGYZWBPHK-UHFFFAOYSA-N;ACT08509;ZINC2560009;AKOS013376082;AJ-40417;AK124408;DA-13925;PL002482;FT-0679730

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(=O)O
  • Peptide Synthesis: The presence of the "aminopentanoic acid" backbone suggests this molecule could be a building block for peptide synthesis. Peptides are short chains of amino acids linked by amide bonds and play crucial roles in biological processes. By incorporating this molecule into a peptide sequence, researchers could potentially study the structure and function of novel peptides.
  • Amino Group Protection: The molecule also contains a "fluoren-9-ylmethoxycarbonyl" (Fmoc) group, a well-known protecting group for amino acids in peptide synthesis. Fmoc groups can be selectively attached and removed under mild conditions, allowing researchers to build peptides in a step-wise manner ().

Fmoc-5-Amino-Valeric Acid, also known as Fmoc-5-Ava-OH, is an amino acid derivative characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function. Its molecular formula is C20H21NO4, and it has a molecular weight of 339.39 g/mol. This compound is primarily utilized in peptide synthesis due to its ability to protect the amino group during the coupling reactions necessary for constructing peptides .

Typical of amino acids:

  • Deprotection Reaction: The Fmoc group can be removed using mild bases such as piperidine, exposing the free amino group for further reactions.
  • Amide Bond Formation: The terminal carboxylic acid of Fmoc-5-Ava-OH can react with primary amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N-hydroxybenzotriazole to form stable amide bonds, which are crucial in peptide synthesis .

While specific biological activities of Fmoc-5-Ava-OH are not extensively documented, its derivatives have been reported to participate in synthesizing peptides that exhibit biological functions. For instance, fatty acid-based dimeric peptides synthesized using Fmoc-5-Ava-OH have shown interactions with PSD-95, a protein involved in synaptic signaling . This suggests potential applications in neurobiology and therapeutic development.

The synthesis of Fmoc-5-Ava-OH typically involves the following steps:

  • Starting Material: Begin with pentanoic acid or its derivatives.
  • Fmoc Protection: The amino group is protected using Fmoc chloride under basic conditions.
  • Purification: The product is purified using techniques such as chromatography to obtain the desired purity level, often greater than 98% .

Fmoc-GlycineSimple amino acid with Fmoc protectionGeneral peptide synthesisFmoc-LeucineBranched-chain amino acidProtein synthesis and drug developmentFmoc-LysineBasic amino acidPeptide synthesis and protein labeling

Uniqueness of Fmoc-5-Ava-OH

Fmoc-5-Ava-OH's unique five-carbon chain distinguishes it from other commonly used amino acids like glycine or leucine. This structure allows for specific interactions and functionalities that are advantageous in peptide design, particularly in creating longer or more complex peptide sequences.

Interaction studies involving Fmoc-5-Ava-OH typically focus on its derivatives and their biological targets. For instance, peptides synthesized from Fmoc-5-Ava-OH have been shown to interact with proteins such as PSD-95, indicating their role in modulating synaptic functions. These studies help elucidate the mechanisms of action and potential therapeutic uses of these compounds in neurological disorders .

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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